molecular formula C11H19NO9 B10762810 Aceneuramic

Aceneuramic

Cat. No.: B10762810
M. Wt: 309.27 g/mol
InChI Key: SQVRNKJHWKZAKO-ZQJNSAHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aceneuramic acid typically involves the chemical modification of neuraminic acid. One common method is the acetylation of neuraminic acid using acetic anhydride in the presence of a catalyst . The reaction conditions often include a controlled temperature and pH to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound acid involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce neuraminic acid, which is then chemically modified to obtain this compound acid . The fermentation process is optimized for high yield and purity, making it suitable for pharmaceutical and research applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H19NO9

Molecular Weight

309.27 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6?,7+,8-,9+,11-/m0/s1

InChI Key

SQVRNKJHWKZAKO-ZQJNSAHDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@H](C(CO)O)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.